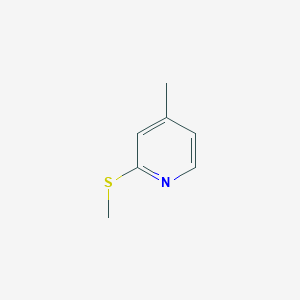

2-(Methylthio)-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQOCRQNPSGPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylthio 4 Methylpyridine

Established Synthetic Routes

Established methods for the synthesis of 2-(Methylthio)-4-methylpyridine primarily involve direct methylthiolation, nucleophilic substitution, and alkylation reactions.

Direct Methylthiolation of Pyridine (B92270) Precursors

Direct methylthiolation involves the introduction of a methylthio (-SCH3) group onto a pyridine ring. One approach utilizes sodium S-methyl thiosulfate (B1220275) as the methylthiolating agent. rsc.org This method is effective for a range of C-, S-, and P-nucleophiles, offering a practical route to methylthiolated products. rsc.org Another strategy involves an electrochemical approach where dimethyl sulfoxide (B87167) (DMSO) serves as both the methylthiolating reagent and the solvent, with potassium iodide acting as a hydrogen atom transfer reagent and supporting electrolyte. rsc.org This method is notable for being free of transition metals and chemical oxidants. rsc.org

However, direct functionalization of the pyridine ring can sometimes lead to a lack of regioselectivity, with the potential for the formation of a mixture of isomers. mdpi.com For instance, the generation of methyl radicals for alkylation can result in substitution at the 2, 3, and 4 positions of the pyridine ring. mdpi.com

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a common and versatile strategy for synthesizing 2-thiopyridines and their derivatives. chemrxiv.orgirjms.com This typically involves the reaction of a 2-halopyridine, such as 2-chloro- or 2-bromopyridine, with a sulfur nucleophile like sodium thiomethoxide. The leaving group at the 2-position is displaced by the methylthiolate anion.

Challenges in these reactions can include the need for elevated temperatures, strong bases, and highly polar solvents. chemrxiv.org However, recent advancements have led to the development of protocols that can be performed at room temperature. chemrxiv.org The reactivity of the starting halopyridine is influenced by the nature of the halogen and the presence of activating or deactivating groups on the pyridine ring.

For instance, the synthesis of 2-thiopyridines can be achieved by reacting 2-halopyridinium ketene (B1206846) hemiaminals with various thiol and thiolate nucleophiles at room temperature. chemrxiv.org This method provides a straightforward "mix-and-stir" protocol for accessing these compounds. chemrxiv.org

Alkylation Reactions Utilizing Pyridine Intermediates

This approach involves the S-alkylation of a pyridine-2-thione intermediate. The thione is first formed, often from the corresponding 2-hydroxypyridine, and then reacted with an alkylating agent, such as methyl iodide, to introduce the methyl group onto the sulfur atom. orientjchem.orgtiiame.uz

A key consideration in this method is the potential for competing N-alkylation, where the alkyl group attaches to the nitrogen atom of the pyridine ring instead of the sulfur atom. chemrxiv.orgresearchgate.net The regioselectivity of the alkylation can be influenced by factors such as the base used, the solvent, and the nature of the alkylating agent. tiiame.uzresearchgate.net For example, using a strong base like sodium hydride can favor the formation of the thiolate anion, which is a soft nucleophile and preferentially attacks the soft electrophile (the carbon of the methyl group in methyl iodide), leading to S-alkylation.

Multi-Step Synthetic Strategies and Intermediate Derivatization

More complex molecules containing the 2-(methylthio)pyridine (B99088) moiety often require multi-step synthetic sequences. These strategies allow for the construction of the pyridine ring with the desired substitution pattern through the derivatization of various intermediates.

One common multi-step approach begins with the N-oxidation of a substituted pyridine, such as 2,3-lutidine. orientjchem.org The resulting pyridine-N-oxide can then undergo further functionalization. For example, chlorination followed by nucleophilic substitution with a thiol and subsequent alkylation can introduce the methylthio group. orientjchem.org The N-oxide group can then be removed in a later step. orientjchem.org

Another strategy involves the condensation of a β-keto ester with a compound containing the desired C-methyl and thioether functionalities, followed by cyclization to form the pyridine ring. Patent literature describes a five-step process starting from 4-(methylthio)benzyl alcohol, which is converted through several intermediates to a 3-2-(4-(methylthio)phenyl)acetylpyridine derivative. google.comgoogle.com

These multi-step syntheses often involve the protection and deprotection of functional groups and the careful control of reaction conditions to achieve the desired outcome. The derivatization of intermediates allows for the introduction of various substituents onto the pyridine ring, leading to a wide range of structurally diverse compounds. researchgate.netnih.gov

Optimization of Synthetic Conditions

The efficiency and selectivity of the synthetic routes to this compound can be significantly improved by optimizing the reaction conditions.

Catalyst Screening and Ligand Effects in Coupling Reactions

In cross-coupling reactions used to form the C-S bond, the choice of catalyst and ligand is critical. While not always directly applied to this compound synthesis, the principles from related reactions are informative. For instance, in metal-catalyzed cross-couplings for the synthesis of 2-thiopyridines, a variety of catalysts and ligands have been developed to improve reaction efficiency and address issues like metal contamination. chemrxiv.org

For rhodium-catalyzed C-H bond activation and alkylation of pyridines, the choice of phosphine (B1218219) ligand and additives can significantly impact the reaction outcome. nih.gov For example, the use of specific phosphine ligands and additives like lutidinium bromide was found to be crucial for the alkylation of 2-methylpyridine (B31789). nih.gov The steric and electronic properties of the ligands can influence the catalytic activity and selectivity of the reaction.

The table below summarizes the effect of different phosphine ligands and additives on the Rh(I)-catalyzed alkylation of 2-methylpyridine, highlighting the importance of optimizing these parameters. nih.gov

| Entry | Phosphine | Additive | Concentration (M) | Yield (%) |

| 1 | PCy3 | None | 0.1 | 0 |

| 2 | PCy3 | MgBr2 | 0.1 | 0 |

| 3 | PCy3 | LutBr | 0.1 | 16 |

| 4 | PCy3 | LutCl | 0.1 | 20 |

Data sourced from a study on Rh(I)-catalyzed alkylation of quinolines and pyridines. nih.gov

This data demonstrates that the presence of an additive, specifically a lutidinium halide, is essential for the reaction to proceed, with lutidinium chloride providing a slightly better yield than the bromide under these specific conditions. nih.gov

Solvent and Reagent Selection for Enhanced Yield and Selectivity

The choice of solvent and reagents is paramount in directing the synthesis of this compound towards higher yields and selectivity. In the synthesis of related pyridine derivatives, the solvent has been shown to significantly influence the reaction outcome. For instance, in the synthesis of 2,6-bis(4-methylphenyl)pyridine, a variety of solvents could be employed, but the selection is critical for maximizing the yield and purity of the product. elsevierpure.com

For the methylation of pyridine compounds, the choice of the methylating agent is crucial. While traditional methods might employ reagents like iodomethane, which can be effective, they may also lead to the formation of undesired byproducts. The use of phase transfer catalysts, such as tetra-n-butylammonium bromide, can be advantageous in reactions involving immiscible phases, facilitating the reaction between the pyridine substrate and the methylating agent. google.com

The selection of a suitable base is also a key consideration. In some synthetic routes for similar compounds, sodium hydroxide (B78521) is used to deprotonate a precursor, enabling the subsequent methylation reaction. The concentration and type of base can affect the reaction rate and the formation of byproducts.

Reaction Parameter Optimization (Temperature, Reaction Time, Stoichiometry)

Optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of reactants is essential for maximizing the yield and purity of this compound.

Temperature: The reaction temperature can have a profound effect on both the rate of reaction and the selectivity towards the desired product. For the synthesis of related pyridine derivatives, temperatures can range from ambient conditions to elevated temperatures. For example, the synthesis of 2,6-bis(4-methylphenyl)pyridine is conducted under vapor phase conditions at elevated temperatures. elsevierpure.com In contrast, some methylation reactions are carried out at room temperature overnight. The optimal temperature must be determined experimentally to balance reaction speed with the minimization of side reactions. In the synthesis of 2-methylpyridines, superheating solvents in a continuous flow setup allows for reactions at elevated temperatures that are not achievable in standard batch reflux reactions, leading to shorter reaction times and increased safety. mdpi.com

Reaction Time: The duration of the reaction is another critical parameter. Insufficient reaction time can lead to incomplete conversion of starting materials, while excessively long reaction times may result in the formation of degradation products or undesired side products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time. For instance, the synthesis of some pyridine derivatives involves refluxing for several hours. mdpi.com

Stoichiometry: The molar ratio of the reactants can significantly impact the outcome of the synthesis. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts if the excess reactant can participate in side reactions. Careful control of the stoichiometry is necessary to ensure efficient use of starting materials and to simplify the purification of the final product. For example, in the synthesis of 2-methylpyridines, the molar ratio of ammonia (B1221849) to acetaldehyde (B116499) was found to influence the yield, with an optimal ratio leading to higher yields before a decrease was observed due to potential deactivation of the catalyst. niscpr.res.in

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. This involves assessing the atom economy and reaction mass efficiency of the synthetic route and developing more benign solvent systems.

Atom Economy and Reaction Mass Efficiency Assessments

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comscranton.edu An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. rsc.orgyoutube.com Reaction mass efficiency (RME) provides a more comprehensive measure of the 'greenness' of a reaction by taking into account the yield, stoichiometry, and atom economy. tamu.edu

For the synthesis of this compound, a high atom economy would be achieved if the synthetic route involves addition reactions or rearrangements, which have the potential for 100% atom economy. buecher.de Conversely, substitution and elimination reactions often generate byproducts, leading to lower atom economy. primescholars.com

To illustrate the importance of these metrics, consider a hypothetical synthesis of this compound. An assessment would involve calculating the molecular weights of all reactants and the desired product. The atom economy would then be the ratio of the molecular weight of the product to the sum of the molecular weights of all reactants, expressed as a percentage. The RME would further factor in the actual mass of reactants used and the isolated yield of the product. By analyzing these metrics, chemists can identify areas for improvement in the synthetic route to minimize waste.

Table 1: Hypothetical Green Metrics for a Synthetic Step

| Metric | Formula | Ideal Value |

|---|---|---|

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100 | 100% |

Development of Environmentally Benign Solvent Systems

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. The development of environmentally benign solvent systems for the synthesis of this compound is therefore a key area of research.

Green solvents that could be considered include water, supercritical fluids, ionic liquids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.netbiotage.com Water is an attractive green solvent due to its low cost, non-flammability, and low toxicity. However, the solubility of organic reactants in water can be a limitation. researchgate.net

Recent research has focused on the use of novel solvents like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) as greener alternatives. eurjchem.comresearchgate.net For example, the synthesis of 2-thio-substituted benzothiazoles has been successfully carried out in PEG-400, which is a biodegradable and non-toxic solvent. eurjchem.com The use of such solvents can not only reduce the environmental footprint of the synthesis but also in some cases, enhance the reaction rate and selectivity.

The ideal green solvent for the synthesis of this compound would be non-toxic, biodegradable, recyclable, and would allow for high yields and selectivity of the desired product. The selection of such a solvent would be a significant step towards a more sustainable manufacturing process.

Table 2: Comparison of Conventional and Green Solvents

| Solvent | Properties | Green Chemistry Considerations |

|---|---|---|

| Toluene | Volatile, flammable, toxic | Not a preferred green solvent. |

| Dichloromethane | Volatile, suspected carcinogen | To be avoided due to health and environmental concerns. |

| Water | Non-toxic, non-flammable, inexpensive | Excellent green solvent, but solubility of reactants can be an issue. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower toxicity than many traditional solvents | A promising green alternative. biotage.com |

Chemical Reactivity and Transformations of 2 Methylthio 4 Methylpyridine

Oxidation Reactions of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives are often more valuable in subsequent synthetic steps due to the enhanced reactivity of the sulfinyl and sulfonyl groups.

The oxidation of the thioether in 2-(Methylthio)-4-methylpyridine to a sulfoxide (B87167) and subsequently to a sulfone is a common and predictable transformation. This process typically employs controlled oxidation using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. Thioethers can be transformed into sulfones and sulfoxides, which are important intermediates in organic synthesis. mdpi.com

The conversion to the sulfone is particularly significant as the methylsulfonyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product(s) | Description |

| This compound | 1 equivalent of m-CPBA | 2-(Methylsulfinyl)-4-methylpyridine | Selective oxidation to the sulfoxide. |

| This compound | ≥2 equivalents of m-CPBA or H₂O₂ | 2-(Methylsulfonyl)-4-methylpyridine | Complete oxidation to the sulfone. |

This table is based on established principles of thioether oxidation.

In multi-step syntheses, the oxidation of the methylthio group is often a strategic maneuver to enable further transformations. For example, the conversion of the inert methylthio group into a highly effective methylsulfonyl leaving group is a key step for introducing a variety of nucleophiles at the C2 position of the pyridine (B92270) ring. This strategy is employed in the synthesis of complex heterocyclic compounds where direct substitution is not feasible. The oxidation enhances the electrophilicity of the C2 carbon, making it susceptible to attack by nucleophiles that would not react with the starting thioether. This approach is valuable in the synthesis of pharmaceutical intermediates and other fine chemicals. mdpi.com

Nucleophilic Substitution Reactions

The pyridine ring, particularly when substituted with potential leaving groups, is amenable to nucleophilic substitution, a reaction pathway that is generally not favored in benzene (B151609) rings unless they are strongly activated.

Nucleophilic aromatic substitution (SNA_r) on the pyridine ring of this compound is regioselectively favored at the C2 and C4 positions. stackexchange.comquora.com This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom. stackexchange.comquora.com In the case of this compound, the C2 position is already substituted. If a different leaving group were present at C4, nucleophilic attack would be highly favored there. When the methylthio group itself acts as the leaving group (often after oxidation), a wide array of nucleophiles can be introduced at the C2 position. quimicaorganica.orgyoutube.com

Table 2: Nucleophilic Substitution on the Pyridine Ring

| Substrate | Nucleophile (Nu⁻) | Product |

| 2-(Methylsulfonyl)-4-methylpyridine | R-O⁻ (Alkoxide) | 2-Alkoxy-4-methylpyridine |

| 2-(Methylsulfonyl)-4-methylpyridine | R₂N-H (Amine) | 2-(Dialkylamino)-4-methylpyridine |

| 2-(Methylsulfonyl)-4-methylpyridine | CN⁻ (Cyanide) | 2-Cyano-4-methylpyridine |

This table illustrates potential reactions based on the principles of nucleophilic aromatic substitution on pyridines.

The methylthio (-SCH₃) group itself is a relatively poor leaving group. However, its reactivity can be dramatically increased by oxidation. The corresponding methylsulfinyl (-SOCH₃) and, particularly, the methylsulfonyl (-SO₂CH₃) groups are excellent leaving groups. This is due to the ability of the oxygen atoms to stabilize the negative charge on the departing group through resonance.

Consequently, while direct displacement of the methylthio group requires harsh conditions, the displacement of the methylsulfonyl group occurs readily with a variety of nucleophiles, including alkoxides, amines, and carbanions. This two-step sequence of oxidation followed by nucleophilic substitution is a powerful tool for the functionalization of the C2 position of the pyridine ring. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. masterorganicchemistry.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This further deactivates the ring, making it resemble the highly deactivated nitrobenzene. youtube.com

If the reaction is forced to occur, substitution typically takes place at the C3 (meta) position, as the C2 and C4 positions are more strongly deactivated. In this compound, the existing methyl and methylthio groups are ortho-, para-directing and activating in benzene chemistry. However, in the context of the deactivated pyridine ring, their influence is tempered. The directing effects would favor substitution at the C3 and C5 positions. Predicting the major product is complex and depends on the specific reaction conditions, but substitution, if it occurs, will likely be at the C3 or C5 position under harsh conditions. youtube.comlibretexts.org

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) | Conditions |

| Nitration | HNO₃, H₂SO₄ | 2-(Methylthio)-4-methyl-3-nitropyridine and/or 2-(Methylthio)-4-methyl-5-nitropyridine | Harsh (high temperature) |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | This compound-3-sulfonic acid and/or this compound-5-sulfonic acid | Harsh (high temperature) |

| Halogenation | Cl₂, FeCl₃ | 3-Chloro-2-(methylthio)-4-methylpyridine and/or 5-Chloro-2-(methylthio)-4-methylpyridine | Harsh |

This table outlines plausible but challenging reactions based on the principles of electrophilic aromatic substitution on deactivated pyridine rings. fiveable.melibretexts.org

Reductive Transformations of Pyridine and Thioether Moieties

The presence of both a pyridine ring and a thioether group in this compound opens up possibilities for selective or complete reduction, depending on the reagents and reaction conditions employed. These transformations are crucial for modifying the electronic and steric properties of the molecule.

The reductive cleavage of the carbon-sulfur bond in the methylthio group is a common transformation. organicreactions.org Raney Nickel is a widely used reagent for the desulfurization of thioethers. masterorganicchemistry.com This reaction typically involves the hydrogenolysis of the C-S bond to yield a C-H bond, effectively removing the sulfur-containing moiety. organicreactions.org In the case of this compound, this would lead to the formation of 4-methylpyridine (B42270). The general mechanism for Raney Nickel desulfurization involves the adsorption of the sulfur atom onto the nickel surface, followed by cleavage of the C-S bond and hydrogenation. masterorganicchemistry.com

The pyridine ring itself can also undergo reduction, although it is an aromatic system and thus relatively resistant to hydrogenation. Complete reduction of the pyridine ring to a piperidine (B6355638) ring typically requires more forceful conditions, such as high-pressure hydrogenation over catalysts like platinum, palladium, or rhodium. Rhodium oxide has been shown to be an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions. organic-chemistry.org The reduction of substituted pyridines can also be achieved using dissolving metal reductions or other specialized reducing agents.

Given the reactivity of both moieties, the chemoselective reduction of this compound is a key consideration. Milder desulfurization agents might selectively cleave the C-S bond without affecting the pyridine ring. Conversely, specific catalytic systems for pyridine reduction might leave the methylthio group intact, particularly if the sulfur atom acts as a catalyst poison for certain metals. However, reagents like Raney Nickel are known to reduce both C-S bonds and aromatic systems, suggesting that under appropriate conditions, the simultaneous reduction of both the methylthio group and the pyridine ring could occur, yielding 4-methylpiperidine.

| Transformation | Reagent/Catalyst | Product |

| Desulfurization | Raney Nickel | 4-Methylpyridine |

| Pyridine Ring Reduction | Rhodium oxide, H₂ | 2-(Methylthio)-4-methylpiperidine |

| Complete Reduction | Raney Nickel (harsher conditions) | 4-Methylpiperidine |

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound provide multiple handles for derivatization, allowing for the synthesis of a variety of analogues with modified properties. These transformations include oxidation of the sulfur atom, reactions of the methyl group, and substitutions on the pyridine ring.

The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. acsgcipr.org Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. organic-chemistry.org The oxidation state of the sulfur atom significantly influences the electronic properties of the pyridine ring, with the sulfone group being a strong electron-withdrawing group. The synthesis of sulfones can also be achieved through various other methods, including the oxidation of sulfides catalyzed by metal complexes. organic-chemistry.org

The 4-methyl group on the pyridine ring can also be a site for chemical modification. The hydrogens of the methyl group in 4-methylpyridine exhibit some acidity due to the electron-withdrawing nature of the pyridine ring, which can be further enhanced by the substituent at the 2-position. vaia.com This allows for condensation reactions with aldehydes and other electrophiles in the presence of a base. vaia.com For instance, 4-methylpyridine can react with benzaldehyde (B42025) in a condensation reaction. vaia.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring. In pyridine derivatives, the positions ortho and para to the nitrogen atom (positions 2, 6, and 4) are activated towards nucleophilic attack. stackexchange.com The methylthio group at the 2-position can act as a leaving group in SNAr reactions, allowing for its replacement by a variety of nucleophiles such as amines, alkoxides, and thiolates. chemrxiv.orgyoutube.com This provides a versatile route for the synthesis of 2-substituted-4-methylpyridines. The reactivity in SNAr reactions is influenced by the nature of the leaving group and the nucleophile. nih.gov

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.comyoutube.com When such reactions do occur, they typically direct the incoming electrophile to the 3- and 5-positions. quimicaorganica.orgquora.com The presence of both a methyl group (electron-donating) and a methylthio group (can be electron-donating or -withdrawing depending on the context) will influence the regioselectivity of the reaction.

Derivatization can also occur at the pyridine nitrogen, for example, through N-oxidation or quaternization with alkyl halides. These modifications can further alter the reactivity of the ring system. For instance, N-oxide formation can facilitate electrophilic substitution.

| Functional Group | Reaction Type | Reagent(s) | Product |

| Methylthio | Oxidation | m-CPBA or H₂O₂ | 2-(Methylsulfinyl)-4-methylpyridine or 2-(Methylsulfonyl)-4-methylpyridine |

| 4-Methyl | Condensation | Aldehyde, Base | 4-Styrylpyridine derivative |

| Pyridine Ring (C2) | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂) | 2-(Amino)-4-methylpyridine derivative |

| Pyridine Ring (C3/C5) | Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | 3-Nitro-2-(methylthio)-4-methylpyridine |

Coordination Chemistry of 2 Methylthio 4 Methylpyridine

Ligand Properties and Coordination Modes

The coordinating ability of 2-(Methylthio)-4-methylpyridine is dictated by the electronic and steric properties of its nitrogen and sulfur donor sites. The presence of an electron-donating methyl group at the 4-position of the pyridine (B92270) ring subtly influences these properties compared to its unsubstituted counterpart, 2-(methylthio)pyridine (B99088).

Evaluation of Nitrogen and Sulfur Donor Capabilities

The this compound ligand features two potential coordination sites: the endocyclic pyridine nitrogen and the exocyclic thioether sulfur. The pyridine nitrogen acts as a sigma-donor. The presence of the methyl group at the para-position to the nitrogen atom increases the electron density on the ring, thereby enhancing the basicity of the nitrogen atom compared to unsubstituted pyridine. This increased basicity generally leads to a stronger metal-nitrogen (M-N) bond.

The thioether sulfur atom acts as a soft, neutral donor, in accordance with Hard and Soft Acids and Bases (HSAB) theory. This dual N,S donor capability allows the molecule to act as a versatile ligand, capable of binding to a wide range of metal ions. It can coordinate to hard metal ions primarily through its nitrogen atom, or to soft metal ions, where the sulfur atom's contribution to bonding becomes more significant. The combination of a borderline N-donor and a soft S-donor makes it particularly effective for stabilizing transition metals in various oxidation states.

Chelation and Bridging Architectures in Metal Complexes

The arrangement of the donor atoms in this compound is ideal for acting as a bidentate ligand. When both the nitrogen and sulfur atoms coordinate to the same metal center, they form a highly stable five-membered chelate ring. This mode of coordination is common for ligands with a similar N-S donor set, such as in rhodium(III) complexes with pyridyl-hydrazone ligands, which also form five-membered metallacycles. ias.ac.in

Beyond simple chelation, this ligand can adopt a bridging coordination mode. In this arrangement, the nitrogen and sulfur atoms bind to two different metal centers, linking them together. This behavior is well-documented for analogous ligands like pyridine-2-thiol, which can form binuclear platinum complexes. acs.org Such bridging can lead to the formation of discrete dinuclear or polynuclear complexes, or extend into one-, two-, or three-dimensional coordination polymers. The flexibility of the C-S bond allows for various orientations, influencing the final architecture of the resulting supramolecular assembly.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow standard and well-established coordination chemistry procedures. The reaction typically involves combining the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Cu, Fe, Mn, Zn, Rh, Pt)

Complexes of this compound with a variety of transition metals can be readily synthesized. The choice of the metal precursor and reaction conditions allows for the isolation of complexes with different geometries and coordination numbers. For instance, reactions with metal halides (e.g., MCl₂) or acetates in solvents like ethanol (B145695) or acetonitrile (B52724) would likely yield neutral chelate complexes.

By analogy with related N,S ligands, it is anticipated that this compound can form stable complexes with both early and late transition metals. For example, platinum(II) complexes can be synthesized from precursors like Na₂PtCl₄, often resulting in square planar geometries where the ligand acts as a bidentate N,S donor. nih.gov Similarly, rhodium complexes can be prepared from rhodium carbonyl precursors, leading to octahedral or square planar products depending on the rhodium's oxidation state and the other ligands present. researchgate.net The reaction of a related ligand, 2-(methylthio)pyrazine, with copper(I) iodide yields a dimeric, iodide-bridged complex, suggesting that similar Cu(I) complexes of this compound could be formed. researchgate.net

| Metal Precursor | Expected Complex Type | Typical Solvent | Reference for Analogue |

| Na₂PtCl₄ | Square Planar [Pt(L)₂] or [Pt(L)Cl₂] | Water/Ethanol | nih.gov |

| [Rh₂(µ-Cl)₂(CO)₄] | Square Planar or Octahedral Rh(I)/Rh(III) | Dichloromethane | researchgate.net |

| CuI | Dinuclear [Cu₂(µ-X)₂(L)₄] | Acetonitrile | researchgate.net |

| MCl₂ (M=Fe, Co, Ni, Zn) | Tetrahedral or Octahedral [M(L)₂Cl₂] | Ethanol | nih.gov |

Table 1: Representative Synthetic Strategies for Transition Metal Complexes. 'L' denotes the this compound ligand.

Supramolecular Assembly and Polymerization of Metal Complexes

The ability of this compound to act as a bridging ligand is fundamental to its use in constructing supramolecular structures and coordination polymers. nih.gov When the ligand links multiple metal centers, extended networks can be formed. The final topology of these assemblies is highly dependent on the coordination geometry of the metal ion, the stoichiometry of the reaction, and the presence of coordinating counter-ions or solvent molecules. nih.gov

For example, a metal favoring a tetrahedral geometry (like Zn(II)) might lead to a zigzag or helical polymer chain, while a metal that prefers a square planar geometry (like Pd(II) or Pt(II)) could form linear chains or more complex ladder-like structures. nih.gov The interplay between the directional bonding of the pyridine nitrogen and the flexible thioether linkage allows for precise control over the resulting architecture. These metallo-supramolecular polymers are of significant interest due to their potential applications in materials science. rsc.org

Structural Elucidation of Coordination Compounds

The definitive characterization of new coordination compounds relies on a combination of spectroscopic and diffraction techniques. These methods provide detailed information about the connectivity, geometry, and electronic structure of the metal complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for characterizing the structure of these complexes in solution. The coordination of the ligand to a metal ion causes significant shifts in the signals of the pyridine ring and methyl group protons and carbons, confirming the ligand's binding.

Infrared (IR) spectroscopy is used to observe the vibrational modes of the ligand and its complexes. The coordination to a metal typically causes a shift in the C=N stretching frequency of the pyridine ring and can also affect the C-S vibrational modes, providing evidence of bonding through both the nitrogen and sulfur atoms.

| Technique | Information Obtained | Expected Observations for Coordination |

| Single-Crystal X-ray Diffraction | Precise bond lengths and angles, coordination geometry, crystal packing. | Confirmation of N,S-chelation, M-N and M-S bond distances. |

| NMR Spectroscopy (¹H, ¹³C) | Solution-state structure, ligand environment, complex purity. | Downfield or upfield shifts of pyridine and methyl signals upon coordination. |

| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups. | Shift in the ν(C=N) and ν(C=C) bands of the pyridine ring; changes in C-S stretching bands. |

| Elemental Analysis | Determination of the empirical formula. | Confirms the stoichiometry of the isolated metal complex (metal:ligand ratio). |

Table 2: Key Techniques for the Structural Elucidation of Coordination Compounds.

Determination of Coordination Geometries

The coordination geometry of metal complexes containing this compound is influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. While specific crystal structures for complexes of this compound are not extensively documented in publicly available literature, insights can be drawn from related structures. For instance, in palladium(II) complexes with thiourea (B124793) derivatives, a square-planar coordination environment around the Pd(II) ion is commonly observed. researchgate.net Similarly, ruthenium(II) complexes with polypyridyl ligands often exhibit octahedral geometry. nih.gov The coordination of this compound to a metal center can occur through the pyridinic nitrogen, the sulfur atom, or in a bridging fashion, leading to the formation of mononuclear or polynuclear species. The steric bulk of the ligand and the electronic preferences of the metal ion are key factors in determining the final coordination geometry.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A detailed analysis of bond lengths, bond angles, and dihedral angles provides crucial information about the nature of the metal-ligand interactions and the steric strains within a complex. In the absence of specific crystallographic data for this compound complexes, a general understanding can be extrapolated from analogous structures. For example, in a palladium(II) complex with a triazole ligand, the Pd-N bond lengths are crucial in defining the coordination sphere. mdpi.com In a palladium(II) complex with a biologically active hydroxypyridine ligand, the average Pd-Cl bond length was found to be 2.3030 Å, with Cl-Pd-Cl valence angles close to 90° and trans angles of 180°, indicating a square planar geometry. wseas.com For complexes of this compound, the M-N and M-S bond lengths would be of particular interest, as they would reveal the relative strengths of the coordination bonds. The bond angles around the metal center would define the coordination polyhedron, while the dihedral angles would describe the conformation of the ligand upon coordination.

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal complexes provide a window into their electronic structure, bonding, and behavior in different environments. Techniques such as UV-Vis, vibrational, and electron spin resonance spectroscopy are instrumental in characterizing these properties.

UV-Vis and Electronic Absorption Spectroscopy for d-d Transitions and Charge Transfer

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a metal complex. These transitions can be broadly classified as d-d transitions, which occur between the d-orbitals of the metal ion, and charge-transfer (CT) transitions, which involve the transfer of an electron between the metal and the ligand. The UV-Vis spectra of complexes of substituted pyridines typically show intra-ligand π→π* transitions at higher energies (shorter wavelengths) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands at lower energies (longer wavelengths). For instance, in copper(II) and silver(I) complexes with 2-amino-3-methylpyridine, the bands observed in the 230-296 nm range are attributed to intra-ligand π→π* transitions. mdpi.com The d-d transitions are often weak and can be obscured by the more intense charge-transfer bands. The position and intensity of these bands are sensitive to the coordination environment and can provide information about the geometry of the complex.

Vibrational Spectroscopy (FTIR, Raman) for Ligand and Metal-Ligand Modes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. In the context of coordination complexes, this technique can be used to identify the coordination of the ligand to the metal ion. Upon coordination, the vibrational frequencies of the ligand are often shifted compared to the free ligand. For example, in complexes of 2-amino-3-methylpyridine, the N-H stretching vibrations are observed in the range of 3200-3415 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the pyridine ring are also sensitive to coordination. Furthermore, new vibrational modes corresponding to the metal-ligand bonds (M-N and M-S) appear at lower frequencies, typically in the far-infrared region. The observation of these new bands provides direct evidence of coordination.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specific to species with unpaired electrons, i.e., paramagnetic substances. For coordination complexes, ESR spectroscopy can provide detailed information about the electronic structure of paramagnetic metal ions, their oxidation state, and the nature of the metal-ligand bonding. The ESR spectrum is characterized by the g-tensor and hyperfine coupling constants. The g-values are indicative of the electronic environment of the unpaired electron, while hyperfine coupling to the metal nucleus and ligand donor atoms can provide insights into the delocalization of the unpaired electron onto the ligands. While no specific ESR data for paramagnetic complexes of this compound are readily available, the technique would be highly valuable for characterizing, for example, Cu(II) or high-spin Fe(III) complexes of this ligand.

Information regarding the coordination chemistry of this compound is not available in the public domain.

Extensive research has been conducted to gather data specifically on the magnetic susceptibility and dynamic behavior of metal complexes involving the ligand this compound. Despite a thorough search of available scientific literature, no specific studies or datasets pertaining to the magnetic properties or the solution-phase fluxionality of its coordination complexes could be located.

The performed searches for "magnetic susceptibility studies of this compound metal complexes" and "dynamic behavior and fluxionality of this compound solution-phase complexes" did not yield any relevant results. Further attempts to find information on the synthesis, characterization, or NMR studies of metal complexes with this particular ligand were also unsuccessful.

While there is a wealth of information on the coordination chemistry of other substituted pyridines and thioether-containing ligands, the specific combination present in this compound appears to be uncharacterized in the context of its magnetic and dynamic properties in metal complexes within the searched resources.

Therefore, the sections on "Magnetic Susceptibility Studies of Metal Complexes" and "Dynamic Behavior and Fluxionality in Solution-Phase Complexes" cannot be provided as requested due to the absence of published research on this specific chemical compound.

Catalytic Applications of 2 Methylthio 4 Methylpyridine and Its Coordination Complexes

Homogeneous Catalysis

Coordination complexes of 2-(methylthio)-4-methylpyridine and its structural analogs serve as effective ligands in a variety of transition metal-catalyzed organic reactions. The pyridine (B92270) nitrogen and the sulfur atom of the methylthio group can act as a bidentate ligand, chelating to the metal center and forming a stable complex. This chelation can enhance the catalytic activity and provide control over the reaction's stereochemistry.

For instance, dioxidomolybdenum(VI) complexes with 4-methylpyridine-2-thiolate ligands have been synthesized and studied for their catalytic activity in oxygen atom transfer (OAT) reactions. bohrium.com These complexes, with the general structure [MoO₂L₂], where L is the 4-methylpyridine-2-thiolate ligand, have demonstrated moderate activity as catalysts. bohrium.com The electronic and steric properties of the ligand, influenced by the methyl group on the pyridine ring, play a crucial role in determining the catalytic efficiency of these molybdenum complexes. bohrium.com

Tungsten acetylene (B1199291) complexes stabilized by pyridine-2-thiolate (B1254107) ligands, including those with a 4-methyl substituent, have also been investigated. nih.gov These studies aim to understand the intramolecular nucleophilic attack on acetylene, a reaction relevant to the function of the tungstoenzyme acetylene hydratase. nih.gov The electronic and steric properties of the pyridine-2-thiolate ligand, modulated by substituents like the methyl group, influence the stability and reactivity of these tungsten complexes. nih.gov

Furthermore, titanium bis(2-pyridinethiolate) complexes, including derivatives with a methyl group on the pyridine ring, have been shown to catalyze ethylene (B1197577) polymerization upon activation with methylaluminoxane (B55162) (MAO) or modified MAO (MMAO). researchgate.net The catalytic activity of these systems is significantly influenced by the substituents on the pyridinethiolate ligand. researchgate.net

The catalytic performance of metal complexes containing this compound or its derivatives has been specifically explored in oxidation reactions. Dioxidomolybdenum(VI) complexes with 4-methylpyridine-2-thiolate ligands have been found to be moderately active catalysts in oxygen atom transfer (OAT) reactions. bohrium.com These reactions involve the transfer of an oxygen atom from an oxygen donor, such as a sulfoxide (B87167), to a substrate. Kinetic studies have revealed that the rate of these OAT reactions is influenced by the nature of the pyridine-thiolate ligand. bohrium.com

In a comparative study, dioxidomolybdenum(VI) complexes with different pyridine-2-thiolate ligands were evaluated as catalysts for the oxidation of triphenylphosphine (B44618) (PPh₃) using dimethyl sulfoxide (Me₂SO) as the oxygen donor. The complex with the 4-methylpyridine-2-thiolate ligand showed moderate catalytic activity. bohrium.com

| Complex | Ligand | Catalytic Activity in OAT |

| [MoO₂(4-MePyS)₂] | 4-methylpyridine-2-thiolate | Moderately active |

Data sourced from a study on the oxygen atom transfer reactivity of Molybdenum(VI) complexes. bohrium.com

While direct information on this compound acting as a co-catalyst or promoter is limited, the broader class of pyridine derivatives is known to play such roles in various chemical reactions. For instance, in certain transition metal-catalyzed cross-coupling reactions, pyridine-based ligands can act as promoters by accelerating the rate-determining step of the catalytic cycle.

In the context of tungsten-acetylene chemistry, the variation of substituents on the pyridine-2-thiolate ligand, including methyl groups, has been explored to modulate the reactivity of the metal center. nih.gov This modulation can be seen as a form of promotion, where the ligand fine-tunes the electronic and steric environment of the catalyst to favor a specific reaction pathway. nih.gov

Heterogeneous Catalysis (if derived from the compound or its structural motifs)

Information directly linking this compound to heterogeneous catalysis is scarce. However, structural motifs present in this compound, namely the methylpyridine core, are relevant in certain heterogeneous catalytic processes.

For example, the synthesis of methylpyridines, including 4-methylpyridine (B42270), can be achieved through gas-phase reactions using heterogeneous catalysts. semanticscholar.org One study investigated the use of cadmium oxide (CdO) supported on kaolin (B608303) as a catalyst for the synthesis of 2-methylpyridine (B31789) and 4-methylpyridine from acetylene and ammonia (B1221849). semanticscholar.org The activity of the catalyst was found to be dependent on the concentration of the active CdO component. semanticscholar.org

| Catalyst Composition | Yield of 2-methylpyridine | Yield of 4-methylpyridine | Total Yield of Methylpyridines |

| CdO (13.0%) on Kaolin | 41.2% | 22.4% | 63.6% |

Data from a study on the catalytic synthesis of methylpyridines in the gas phase. semanticscholar.org

While this example does not involve this compound directly, it highlights the role of the 4-methylpyridine structural unit in heterogeneous catalysis.

Design Principles for Catalytically Active Systems

The design of effective catalysts based on this compound and its coordination complexes relies on understanding the relationship between the ligand's structure and the resulting catalytic activity.

The catalytic performance of metal complexes is intricately linked to the structure of the ligands coordinated to the metal center. For ligands derived from this compound, key structural features that influence catalytic activity include:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring can modulate the electron density at the metal center. The methyl group at the 4-position of the pyridine ring in this compound is an electron-donating group, which can increase the electron density on the metal. This, in turn, can affect the metal's reactivity in processes like oxidative addition and reductive elimination, which are fundamental steps in many catalytic cycles. In tungsten-acetylene complexes, for example, the electronic properties of the pyridine-2-thiolate ligand influence the strength of the tungsten-carbonyl bond and the ease of oxidation of the metal center. nih.gov

Chelation: The ability of the ligand to form a stable chelate ring with the metal center is crucial for the stability of the catalytic complex. The bidentate N,S-coordination of the 2-(methylthio)pyridine (B99088) scaffold provides this stability.

A study on auxiliary-mediated native chemical ligation highlighted the importance of the pyridine ring nitrogen's position in influencing reaction rates. nih.gov This demonstrates the subtle yet significant impact of the ligand's core structure on its catalytic assistance.

Influence of Supramolecular Interactions on Catalytic Performance

Supramolecular interactions, which include non-covalent forces like hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in modern catalyst design, often dictating the selectivity and efficiency of a catalytic system. nih.govmdpi.commdpi.com In the context of coordination complexes of This compound , these interactions could be engineered to create a specific secondary coordination sphere around the metal center, influencing substrate binding and transition state stabilization.

The table below conceptualizes how different supramolecular interactions could theoretically influence the catalytic performance of a generic metal complex of This compound .

| Supramolecular Interaction | Potential Effect on Catalysis | Theoretical Example with this compound Complex |

| Hydrogen Bonding | Substrate orientation; Transition state stabilization | A hydroxyl group on a substrate could form a hydrogen bond with the sulfur atom, orienting it for a specific transformation. |

| π-π Stacking | Enhancement of catalyst-substrate association; Control of stereoselectivity | An aromatic substrate could stack with the pyridine ring of the ligand, influencing the facial selectivity of an attack on the substrate. |

| Host-Guest Encapsulation | Site isolation; Prevention of catalyst deactivation; Substrate size-selectivity | The entire metal complex could be encapsulated within a larger host molecule (e.g., a cyclodextrin (B1172386) or a self-assembled cage), creating a microenvironment that favors specific substrates. mdpi.com |

These interactions are often subtle and require detailed study, typically using techniques like NMR spectroscopy and computational modeling to elucidate their precise role. nih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and developing more efficient catalysts. For hypothetical catalytic cycles involving This compound complexes, particularly with transition metals like palladium, investigations would focus on identifying the key steps: oxidative addition, migratory insertion, transmetalation, and reductive elimination.

A crucial part of any mechanistic study is the detection and characterization of reactive intermediates and the transition states that connect them. In palladium-catalyzed reactions, for example, the nature of the ligand is paramount in determining the stability and reactivity of intermediates such as Pd(0), Pd(II), and even Pd(IV) species. The bidentate N,S-coordination of This compound would form a chelate ring with the metal center, influencing the geometry and electronic properties of these intermediates.

Experimental techniques to identify such species include:

Spectroscopic Methods: Low-temperature Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to observe and characterize intermediates that are stable at reduced temperatures.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting cationic or anionic intermediates in a catalytic solution.

Crystallography: In rare cases, highly stable intermediates can be crystallized and their structure determined by X-ray diffraction, providing definitive proof of their existence.

For a hypothetical palladium-catalyzed cross-coupling reaction, the key intermediates and transition states involving a generic [Pd(2-(MeS)-4-(Me)Py)L] catalyst might be proposed as follows:

| Catalytic Step | Key Intermediate / Transition State | Role of this compound Ligand |

| Oxidative Addition | [Pd(II)(R)(X)(2-(MeS)-4-(Me)Py)] | Stabilizes the higher oxidation state of palladium; influences the rate of C-X bond cleavage through its electronic properties. |

| Transmetalation | [Pd(II)(R)(R')(2-(MeS)-4-(Me)Py)] | The steric profile of the ligand can affect the approach of the transmetalating agent. |

| Reductive Elimination | Transition State for R-R' bond formation | The bite angle and flexibility of the N,S-chelate influence the ease of reductive elimination and product release. |

Where experimental detection of transient species is challenging, computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool. mdpi.com DFT calculations allow for the mapping of the entire potential energy surface of a catalytic reaction. This provides insights into the relative energies of intermediates and the activation barriers of transition states, helping to identify the rate-determining step and the most plausible reaction pathway.

For a catalytic system with This compound , a computational study would typically involve:

Geometry Optimization: Calculating the lowest energy structures of all potential reactants, intermediates, products, and transition states.

Energy Profiling: Constructing a reaction coordinate diagram that plots the Gibbs free energy against the reaction progress. This visualizes the energetic feasibility of the proposed mechanism.

Analysis of Non-Covalent Interactions (NCI): Using tools like NCI plots or Quantum Theory of Atoms in Molecules (QTAIM) to visualize and quantify the weak interactions that may influence selectivity, as discussed in section 5.3.2.

A DFT study on a palladium-catalyzed process with this ligand could, for instance, compare different potential mechanisms (e.g., neutral vs. cationic pathways) to determine which is more energetically favorable. mdpi.com Such studies have been performed on related systems, revealing that the choice of ligand can trigger the formation of more reactive cationic palladium species, thereby accelerating the reaction.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of 2-(Methylthio)-4-methylpyridine, offering detailed insights into the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity assessment of this compound. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl group at the 4-position and the methyl group of the thioether at the 2-position will resonate in the upfield region, with the S-CH₃ protons appearing around δ 2.5 ppm and the ring C-CH₃ protons at a slightly lower chemical shift.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine ring will have distinct chemical shifts, with C2 and C6 generally appearing at a lower field than C3, C4, and C5. The carbon of the S-CH₃ group is expected in the upfield region of the spectrum. The number of signals in both ¹H and ¹³C spectra can confirm the molecular symmetry, and the integration of ¹H signals helps in quantifying the relative number of protons. Purity can be assessed by the absence of unexpected signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous substituted pyridines. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 6.8 - 7.2 | - |

| H5 | 6.8 - 7.2 | - |

| H6 | 8.2 - 8.5 | - |

| 4-CH₃ | 2.2 - 2.5 | 20 - 25 |

| 2-SCH₃ | 2.4 - 2.7 | 15 - 20 |

| C2 | - | 160 - 165 |

| C3 | - | 120 - 125 |

| C4 | - | 145 - 150 |

| C5 | - | 120 - 125 |

| C6 | - | 148 - 152 |

Dynamic NMR Spectroscopy for Conformational and Exchange Studies

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study time-dependent phenomena such as conformational changes and chemical exchange processes. acs.orgresearchgate.net For this compound, DNMR could be employed to investigate the rotational barrier around the C2-S bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers (atropisomers), if a significant energy barrier exists. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal when the rotation becomes fast. By analyzing the line shapes of the spectra at different temperatures, the energy barrier (activation energy) for this rotational process can be calculated, providing valuable information about the molecule's flexibility and conformational preferences. nih.gov Such studies are crucial for understanding how the molecule's shape influences its reactivity and interactions.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the pyridine ring (e.g., between H5 and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of each proton to the ¹³C signal of the carbon it is attached to. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected from the 4-CH₃ protons to C3, C4, and C5 of the pyridine ring, and from the S-CH₃ protons to C2.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

| COSY | ¹H - ¹H | H5 ↔ H6 | Connectivity of pyridine ring protons |

| HSQC | ¹H - ¹³C (¹J) | H3 ↔ C3; H5 ↔ C5; H6 ↔ C6; 4-CH₃ ↔ C(4-CH₃); 2-SCH₃ ↔ C(2-SCH₃) | Direct C-H attachments |

| HMBC | ¹H - ¹³C (²J, ³J) | 4-CH₃ ↔ C3, C4, C5; 2-SCH₃ ↔ C2; H3 ↔ C2, C4, C5; H5 ↔ C3, C4, C6; H6 ↔ C2, C4, C5 | Molecular framework assembly, assignment of quaternary carbons |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a "fingerprint" for its identification and structural analysis.

Assignment and Interpretation of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are characterized by several key vibrational modes. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methyl groups will appear in the 2850-3000 cm⁻¹ range.

The pyridine ring itself has characteristic ring stretching vibrations (νC=C and νC=N) that usually appear as a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The positions of these bands are sensitive to the nature and position of the substituents. The C-S stretching vibration is expected to appear in the 600-800 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations will also be present at lower frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated values based on analogous substituted pyridines. Actual experimental values may vary.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |

| Pyridine Ring Stretch | 1400 - 1600 | Strong | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium | Weak |

| Ring Breathing | 980 - 1050 | Weak | Strong |

| C-H Out-of-plane Bend | 700 - 900 | Strong | Weak |

| C-S Stretch | 600 - 800 | Medium | Medium |

Complementary Experimental and Theoretical Vibrational Studies

For a precise and reliable assignment of the observed vibrational bands, a combined experimental and theoretical approach is often employed. researchgate.netnih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be used to compute the theoretical vibrational frequencies and intensities of this compound. nih.govspectroscopyonline.com

The calculated vibrational spectrum is then compared with the experimental IR and Raman spectra. While there might be a systematic deviation between the calculated and experimental frequencies (due to the harmonic approximation in the calculations and the gas-phase nature of the simulation), scaling factors can be applied to improve the agreement. nih.gov This correlative approach allows for a confident assignment of even complex vibrational modes and can help to distinguish between different possible isomers or conformers of the molecule. iu.edu.sa

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the structure of this compound.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated based on the most abundant isotopes of its constituent elements: Carbon (¹²C = 12.000000 Da), Hydrogen (¹H = 1.007825 Da), Nitrogen (¹⁴N = 14.003074 Da), and Sulfur (³²S = 31.972071 Da).

The molecular formula of this compound is C₇H₉NS. The theoretical monoisotopic mass of this compound is 139.04557 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), would confidently confirm the molecular formula C₇H₉NS, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Isotopic Masses for C₇H₉NS

| Isotope | Abundance (%) | Mass (Da) |

|---|---|---|

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ¹H | 99.9885 | 1.007825 |

| ²H | 0.0115 | 2.014102 |

| ¹⁴N | 99.636 | 14.003074 |

| ¹⁵N | 0.364 | 15.000109 |

| ³²S | 94.99 | 31.972071 |

| ³³S | 0.75 | 32.971459 |

This interactive table allows sorting by column.

Electron ionization (EI) mass spectrometry induces the fragmentation of the molecular ion, providing a characteristic pattern that serves as a molecular fingerprint and aids in structural confirmation. The fragmentation of this compound is expected to follow pathways influenced by the stability of the resulting ions and neutral losses, guided by the presence of the pyridine ring, the methyl group, and the methylthio group.

The molecular ion ([M]⁺˙) is expected to be observed at m/z 139. Key fragmentation pathways for this compound likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylthio compounds is the cleavage of the S-CH₃ bond, leading to the formation of a stable pyridinethiolate-type cation. This would result in a fragment ion at m/z 124 ([M-15]⁺).

Loss of a thio radical (•SH): Cleavage of the C-S bond with hydrogen rearrangement could lead to the loss of a thio radical, although this is generally less favorable than the loss of a methyl radical.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation. A characteristic fragmentation of pyridines is the loss of hydrogen cyanide (HCN), which would lead to a fragment ion from the main fragments. For example, the ion at m/z 124 could potentially lose HCN to give a fragment at m/z 97.

Formation of the Pyridyl Cation: Cleavage of the C-S bond could result in the formation of a 4-methylpyridyl cation at m/z 92.

Tropylium Ion Formation: Rearrangement of the 4-methylpyridyl cation could potentially lead to the formation of a tropylium-like ion, a common feature in the mass spectra of alkyl-substituted aromatic compounds.

A plausible fragmentation scheme is depicted below:

[M]⁺˙ (m/z 139) → [M - •CH₃]⁺ (m/z 124) → [M - •CH₃ - HCN]⁺ (m/z 97)

The relative abundances of these fragment ions provide a unique pattern that can be used to confirm the identity of this compound. Comparison with the mass spectra of its isomers, such as 2-(Methylthio)-3-methylpyridine or 4-(Methylthio)-2-methylpyridine, would reveal distinct differences in fragmentation patterns, particularly in the relative intensities of key fragment ions, aiding in their differentiation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 139 | [C₇H₉NS]⁺˙ (Molecular Ion) |

| 124 | [C₆H₆NS]⁺ |

| 97 | [C₅H₄N]⁺ |

This interactive table allows sorting by column.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the π-system of the pyridine ring and the non-bonding electrons on the sulfur and nitrogen atoms. The primary transitions anticipated are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The pyridine ring is a significant chromophore, and these transitions are typically observed at shorter wavelengths (higher energy) and have high molar absorptivity (ε). For pyridine itself, a strong π → π* transition is observed around 251 nm. The presence of the methyl and methylthio substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands due to their electron-donating effects, which raise the energy of the highest occupied molecular orbital (HOMO).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* antibonding orbital of the pyridine ring. These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity compared to π → π* transitions. For pyridine, a weak n → π* transition is observed around 270 nm. The sulfur atom in the methylthio group also has non-bonding electrons that could participate in n → π* transitions.

Table 3: Expected UV-Vis Absorption Maxima and Transitions for this compound

| Wavelength (λmax) Range (nm) | Type of Transition | Expected Molar Absorptivity (ε) |

|---|---|---|

| ~250-280 | π → π* | High |

This interactive table allows sorting by column.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific atom. For this compound, sulfur K-edge XAS can provide detailed information about the sulfur atom's chemical environment.

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For the sulfur atom in this compound, the position of the K-edge will be characteristic of a sulfide (-2 oxidation state). The features in the XANES spectrum arise from the transition of a 1s core electron to unoccupied molecular orbitals. The shape and intensity of these features provide a fingerprint of the local electronic structure, including the nature of the S-C bonds.

EXAFS: The EXAFS region, which extends to higher energies beyond the XANES region, contains information about the local atomic structure around the sulfur atom. The oscillations in the EXAFS spectrum are caused by the scattering of the outgoing photoelectron by the neighboring atoms (in this case, the carbon atoms of the methyl and pyridyl groups). Analysis of the EXAFS data can provide precise information about the S-C bond lengths and the number of nearest neighbors (coordination number). This information is crucial for confirming the bonding environment of the sulfur atom within the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-(Methylthio)-3-methylpyridine |

This interactive table allows sorting by column.

Structural Analysis Utilizing Diffraction Techniques

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the exact structure of a crystalline solid. This technique can provide a wealth of information, from the precise coordinates of each atom in the molecule to the nature of the interactions between adjacent molecules in the crystal.

Although a single-crystal structure for 2-(Methylthio)-4-methylpyridine has not been reported, analysis of analogous compounds provides insight into its likely structural features. For instance, the crystal structure of 4-methylpyridine (B42270) has been determined, revealing key details about the pyridine (B92270) ring and the influence of the methyl group. researchgate.net Similarly, studies on various pyrimidine (B1678525) derivatives, which share the heterocyclic nitrogen-containing ring structure, offer valuable comparative data. researchgate.net

The data obtained from single-crystal X-ray diffraction allows for the precise calculation of intramolecular geometric parameters, such as bond lengths and bond angles. For the pyridine ring in analogous structures, typical C-N bond lengths are in the range of 1.329 to 1.344 Å, and C-C bond lengths within the aromatic ring are also well-defined. researchgate.net The bond angles within the pyridine ring are expected to be approximately 120°, consistent with sp² hybridization, though minor deviations can occur due to the presence of the heteroatom and substituents.

For this compound, specific parameters of interest would be the C-S bond length of the methylthio group and the C-N-C bond angle of the pyridine ring. These parameters provide insight into the electronic effects of the substituents on the aromatic system. The table below presents typical intramolecular parameters that would be determined from a single-crystal X-ray diffraction study.

| Parameter | Expected Value/Range (Å or °) | Significance |

|---|---|---|

| C-S Bond Length | ~1.75 - 1.85 | Indicates the nature of the carbon-sulfur bond. |

| S-C (methyl) Bond Length | ~1.80 - 1.90 | Reflects the bond between the sulfur and the methyl group. |

| C-N Bond Lengths (in ring) | ~1.33 - 1.35 | Characterizes the aromaticity of the pyridine ring. |

| C-C Bond Lengths (in ring) | ~1.38 - 1.40 | Characterizes the aromaticity of the pyridine ring. |

| C-S-C Bond Angle | ~100 - 105 | Defines the geometry of the methylthio substituent. |

| C-N-C Bond Angle (in ring) | ~115 - 120 | Indicates the geometry of the pyridine ring. |

Beyond the individual molecule, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal, which is governed by intermolecular interactions. In the case of nitrogen-containing heterocycles like this compound, a variety of non-covalent interactions can be anticipated.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. lookchem.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of crystallites in random orientations. bldpharm.com

When the powdered sample is exposed to an X-ray beam, diffraction occurs from all possible lattice planes simultaneously. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline compound.

For this compound, a PXRD analysis would be invaluable for:

Phase Identification: By comparing the experimental powder pattern to a database or a pattern simulated from single-crystal data, the identity of the compound can be confirmed.

Purity Assessment: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell dimensions of the bulk material.

The data from a powder diffraction experiment is typically presented in a table listing the 2θ values, the corresponding d-spacings (the distance between crystal lattice planes), and the relative intensities of the diffraction peaks.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

Representative data that would be obtained from a PXRD experiment. The actual values are dependent on the crystal structure of the compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a theoretical framework to predict and analyze the behavior of molecules.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are two of the most prominent approaches in quantum chemistry for studying molecular systems. windows.netnih.gov DFT methods, such as the widely used B3LYP and B3PW91 functionals, calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. nih.govrsc.org Ab initio methods, like Hartree-Fock (HF), derive their results from first principles without the use of experimental data, though they are often more computationally intensive. researchgate.netnih.gov

For 2-(Methylthio)-4-methylpyridine, these methods would be employed to calculate its fundamental properties, including its energy, electron distribution, and molecular geometry. Studies on related pyridine (B92270) derivatives often utilize DFT to achieve reliable predictions of their structure and vibrational spectra. rsc.orgnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. aps.org This process minimizes the energy of the molecule with respect to the positions of its nuclei. For a flexible molecule like this compound, which has a rotatable methylthio group, conformational analysis is crucial. rsc.org This involves identifying different stable conformers (rotational isomers) and determining their relative energies to find the most likely structures at a given temperature. rsc.orgnih.gov